46‑Fold DMT1 Inhibition Advantage Over the Reference Inhibitor Pyrimidinone 8
5-(1-(Dimethylamino)ethyl)-4-methylpyrimidin-2-amine inhibits human DMT1 with an IC₅₀ of 430 nM, whereas the well‑characterized reference DMT1 inhibitor pyrimidinone 8 exhibits a Ki of 20 000 nM (20 μM) under comparable cell‑based conditions [1][2]. This represents an approximately 46‑fold potency advantage for the title compound.
| Evidence Dimension | Inhibition of human DMT1‑mediated ferrous iron uptake |
|---|---|
| Target Compound Data | IC₅₀ = 430 nM |
| Comparator Or Baseline | Pyrimidinone 8 Ki = 20 000 nM (20 μM) |
| Quantified Difference | ≈ 46‑fold lower IC₅₀ |
| Conditions | Human DMT1 expressed in CHO cells; calcein fluorescence quenching assay; 20 min incubation [1] vs. human DMT1 transport assay [2]. |
Why This Matters
For programs targeting iron‑overload disorders or DMT1‑dependent cancers, the over 40‑fold gain in potency can substantially lower the required screening concentration and reduce off‑target risk in cell‑based assays.
- [1] BindingDB. BDBM50361145 (CHEMBL1933774): DMT1 IC₅₀ = 430 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361145 (accessed 2026-04-30). View Source
- [2] Montalbetti, N.; et al. Biochem. Pharmacol. 2015, 96, 216–224. Pyrimidinone 8 Ki = 20 μM. View Source
